Carboxyrhodamine 110-PEG3-Azide
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Overview
Description
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye . It is a derivative of 5-carboxyrhodamine 110 . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled .
Synthesis Analysis
Carboxyrhodamine 110-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Carboxyrhodamine 110-PEG3-Azide is C29H30N6O7 . It has a molecular weight of 574.59 g/mol .Chemical Reactions Analysis
Carboxyrhodamine 110-PEG3-Azide contains an azide group, which enables Click Chemistry .Physical And Chemical Properties Analysis
Carboxyrhodamine 110-PEG3-Azide is a solid with a dark red color . It is soluble in DMF, DMSO, and MeOH . It has spectroscopic properties with λ abs 501 nm, λ em 525 nm, ε 74.0 L mmol -1 cm -1 (in MeOH) .Scientific Research Applications
Dual-Modality Imaging : Guillou et al. (2022) synthesized a photoactivatable compound, DFO-RhodB-PEG3-ArN3, which can be radiolabeled for applications in optical imaging and positron emission tomography. This demonstrates the potential of Carboxyrhodamine-based compounds in dual-modality imaging applications (Guillou et al., 2022).
"Click" Conjugation : Hiki and Kataoka (2007) reported the efficient synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation. This is relevant for Carboxyrhodamine-PEG-Azide as it involves similar chemistry and applications in conjugation (Hiki & Kataoka, 2007).
Functional Enhancement of Molecular Probes : Li et al. (2014) utilized click chemistry to functionally enhance a rhodamine probe, indicating the potential of such chemistry in improving the functionality of Carboxyrhodamine-based compounds (Li et al., 2014).
Synthesis of Carboxy-Rhodamine 110 Isomers : Grang et al. (2010) focused on the rapid synthesis of Carboxy-rhodamine 110 isomers, a process relevant to the preparation and study of similar Carboxyrhodamine compounds (Grang et al., 2010).
Protein and Carbohydrate Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne cycloaddition for immobilization of proteins and carbohydrates on solid surfaces. This method could be applicable for Carboxyrhodamine-PEG-Azide in similar immobilization applications (Sun et al., 2006).
Bioconjugation Chemistry : Kislukhin et al. (2013) examined the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. This study is relevant for understanding the bioconjugation chemistry of compounds like Carboxyrhodamine 110-PEG3-Azide (Kislukhin et al., 2013).
Magnetic Nanoparticles for Drug Transport : Tudisco et al. (2015) synthesized multifunctional magnetic nanoparticles with potential for enhancing intracellular drug transport. The functionalization involved azide-alkyne cycloaddition, which is a key aspect of Carboxyrhodamine 110-PEG3-Azide chemistry (Tudisco et al., 2015).
Photochemical Synthesis of Radiolabeled Antibodies : Gut and Holland (2019) reported the synthesis and photochemical reactivity of a modified chelate for radiolabeling antibodies, which could be relevant for the use of Carboxyrhodamine 110-PEG3-Azide in similar applications (Gut & Holland, 2019).
Staudinger Ligation for Alginate Functionalization : Gattás-Asfura and Stabler (2009) used a heterobifunctional PEG linker for chemoselective Staudinger ligation, a technique that could be employed with Carboxyrhodamine-PEG-Azide in similar applications (Gattás-Asfura & Stabler, 2009).
Nanoparticle-Aptamer Bioconjugates : Farokhzad et al. (2004) explored the synthesis of bioconjugates composed of nanoparticles and aptamers, a field where Carboxyrhodamine 110-PEG3-Azide could potentially be used (Farokhzad et al., 2004).
Safety And Hazards
Future Directions
properties
CAS RN |
1536327-95-3 |
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Product Name |
Carboxyrhodamine 110-PEG3-Azide |
Molecular Formula |
C29H30N6O7 |
Molecular Weight |
574.59 |
IUPAC Name |
2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI Key |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES |
[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carboxyrhodamine 110-PEG3-Azide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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